1-Benzyl-3-(2,4-dichlorophenyl)urea

Description

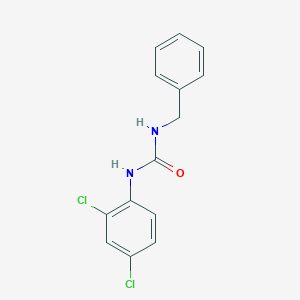

1-Benzyl-3-(2,4-dichlorophenyl)urea (CAS 36034-85-2) is a urea derivative featuring a benzyl group attached to one nitrogen atom and a 2,4-dichlorophenyl group on the other. Urea derivatives are widely studied for their diverse applications, including pharmaceutical and agrochemical uses, owing to their hydrogen-bonding capacity and structural versatility .

Properties

CAS No. |

36034-85-2 |

|---|---|

Molecular Formula |

C14H12Cl2N2O |

Molecular Weight |

295.2 g/mol |

IUPAC Name |

1-benzyl-3-(2,4-dichlorophenyl)urea |

InChI |

InChI=1S/C14H12Cl2N2O/c15-11-6-7-13(12(16)8-11)18-14(19)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18,19) |

InChI Key |

IBEQQXYWQOLSKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Benzyl-3-(2,4-dichlorophenyl)urea typically involves the reaction of benzylamine with 2,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Benzylamine} + \text{2,4-dichlorophenyl isocyanate} \rightarrow \text{this compound} ]

In an industrial setting, the production of this compound may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

1-Benzyl-3-(2,4-dichlorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding urea derivatives with oxidized functional groups.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The dichlorophenyl group in the compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

Biology: Research has explored the biological activity of this compound, including its potential as an antimicrobial or antifungal agent. Studies have shown that derivatives of this compound exhibit significant biological activity against various pathogens.

Medicine: In medicinal chemistry, 1-Benzyl-3-(2,4-dichlorophenyl)urea and its derivatives are investigated for their potential therapeutic properties. They are studied for their ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Trifluoromethylphenyl Ureas

The Alfa product catalog lists three analogs of 1-Benzyl-3-(2,4-dichlorophenyl)urea with trifluoromethyl (CF₃) groups at different positions on the phenyl ring:

- 1-Benzyl-3-(2-trifluoromethylphenyl)urea (H59238)

- 1-Benzyl-3-(3-trifluoromethylphenyl)urea (H59265)

- 1-Benzyl-3-(4-trifluoromethylphenyl)urea (H59782)

The CF₃ group is strongly electron-withdrawing, which may enhance metabolic stability compared to chlorine substituents. Positional differences (ortho, meta, para) influence steric and electronic effects:

- Ortho-CF₃ (H59238): Steric hindrance may reduce binding affinity in biological targets.

Functional Group Modifications

Thio-urea Analog

describes 1-Benzoyl-3-(2,4,5-trichlorophenyl)thio-urea , which differs in two key aspects:

Thio-urea (C=S) vs. Urea (C=O) : The sulfur atom in thio-urea reduces hydrogen-bonding strength compared to oxygen, likely decreasing solubility in polar solvents.

Benzoyl vs.

Ethyl Ester Analog The compound ethyl 4-(3-(2,4-dichlorophenyl)ureido)benzoate (CAS 36034-82-9) replaces the benzyl group with an ethyl ester.

Halogenation Patterns

The 2,4,5-trichlorophenyl group in the thio-urea analog () introduces an additional chlorine at the 5-position compared to the target compound’s 2,4-dichlorophenyl group. This modification may enhance lipophilicity and steric bulk, affecting membrane permeability or receptor binding .

Structural and Electronic Analysis

Table 1: Key Structural Comparisons

Implications for Research and Development

- Biological Activity : While explicit data are absent, the dichlorophenyl and trifluoromethyl groups are common in agrochemicals (e.g., herbicides) and pharmaceuticals (e.g., kinase inhibitors). Thio-ureas may exhibit altered target engagement due to weaker H-bonding .

- Synthetic Considerations : Benzyl groups are easier to introduce via alkylation, whereas benzoyl derivatives require acylation steps, impacting synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.